molecular formula C12H15NO3S2 B2921570 (E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235702-96-1

(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2921570
CAS No.: 1235702-96-1
M. Wt: 285.38
InChI Key: PAGQJJPGZOLAOH-ONEGZZNKSA-N
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Description

(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiophen-2-yl group conjugated to an acrylamide backbone and a 1,1-dioxidotetrahydrothiophen-3-ylmethyl substituent.

Properties

IUPAC Name

(E)-N-[(1,1-dioxothiolan-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S2/c14-12(4-3-11-2-1-6-17-11)13-8-10-5-7-18(15,16)9-10/h1-4,6,10H,5,7-9H2,(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGQJJPGZOLAOH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1CNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Moiety: This can be achieved through the reaction of acryloyl chloride with an amine derivative.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Oxidation of the Tetrahydrothiophene: The tetrahydrothiophene ring is oxidized to form the 1,1-dioxide derivative using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the thiophene ring or the acrylamide moiety.

    Reduction: Reduction reactions can target the acrylamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated thiophenes, substituted acrylamides.

Scientific Research Applications

(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to or inhibit.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their pharmacological profiles are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents/Functional Groups Biological Targets Activity Reference
Target Compound Acrylamide Thiophen-2-yl, 1,1-dioxidotetrahydrothiophen Hypothetical (α7 nAChR, CaV2.2) Inferred from analogs N/A
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Acrylamide Thiophen-2-yl, p-tolyl α7 nAChR, CaV2.2 Antinociceptive
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Acrylamide Furan-2-yl, N-methyl-p-tolyl α7 nAChR Modulates DM497 activity
(E)-N-(3-Formyl-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a) Acrylamide Thiophen-2-yl, morpholinophenyl Sortase A Antibacterial (potential)
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide Pyrazole Thiophen-2-yl, 4-chlorophenyl Bacterial targets Antibacterial
Compound 2 (Lycium barbarum derivative) Acrylamide Hydroxy-methoxy phenyl, substituted ethyl Anti-inflammatory targets Anti-inflammatory (IC₅₀ 17 μM)

Key Observations :

  • Thiophene vs. Furan: DM497 (thiophene) exhibits stronger antinociceptive activity compared to DM490 (furan), likely due to sulfur's electron-rich nature enhancing receptor binding .
  • Substituent Effects: Bulky or polar groups on the acrylamide nitrogen (e.g., morpholinophenyl in 26a) influence target specificity (e.g., Sortase A inhibition vs. ion channel modulation) .

Pharmacological Activity Comparison

Table 2: Pharmacological Data
Compound Name Target Receptor EC₅₀/IC₅₀ (μM) Activity Reference
DM497 α7 nAChR EC₅₀ ~10 Potentiation, Antinociceptive
DM490 α7 nAChR Higher EC₅₀ Reduces DM497 efficacy
Compound 4 (Lycium yunnanense derivative) Anti-inflammatory IC₅₀ <17 Anti-inflammatory
Compound 2 (Lycium barbarum derivative) Anti-inflammatory IC₅₀ 17.00 Anti-inflammatory

Key Findings :

  • α7 nAChR Modulation : DM497 acts as a positive allosteric modulator (PAM) at α7 nAChR, while DM490 antagonizes its effects, highlighting substituent-dependent activity .

Biological Activity

The compound (E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide, a thiophene derivative, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring system, which is known for its significant role in various biological activities. The presence of the tetrahydrothiophene moiety contributes to the compound's unique properties and interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiophene-containing compounds exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown promising results against Hep3B cancer cell lines.

Key Findings

  • Inhibition Concentration (IC50) : The synthesized thiophene carboxamide derivatives displayed IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells, indicating potent antiproliferative activity .
  • Mechanism of Action : These compounds were found to disrupt tubulin dynamics, similar to the known anticancer agent Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase .
CompoundIC50 (µM)Mechanism of Action
2b5.46Tubulin disruption
2e12.58Tubulin disruption

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives are also significant. Research has indicated that these compounds can inhibit bacterial histidine kinases (HKs), which are crucial for bacterial signal transduction.

Key Findings

  • Broad-Spectrum Activity : Certain thiophene derivatives exhibited broad-spectrum antimicrobial activity against various bacterial strains .
  • Targeting Unique Pathways : By inhibiting HKs involved in two-component signal transduction systems (TCSs), these compounds can potentially overcome antibiotic resistance mechanisms in bacteria .
CompoundTargetActivity
Thiophene DerivativeHistidine KinasesBroad-spectrum antimicrobial

Case Studies

A series of studies have been conducted to evaluate the biological activity of thiophene derivatives:

  • Anticancer Studies : A study focusing on the synthesis and characterization of thiophene carboxamide derivatives demonstrated their effectiveness against Hep3B cells, showcasing their potential as anticancer agents .
  • Antimicrobial Studies : Another study identified several thiophene derivatives that significantly inhibited bacterial HKs, suggesting their potential as novel antibacterial agents .

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